molecular formula C16H18N2O B15058494 2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol

2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol

Katalognummer: B15058494
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: RFQFFWMOVDUUOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is a compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes an indoline moiety fused with a pyridine ring, makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with indoline in the presence of a suitable reducing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indoline and pyridine derivatives, which can have different functional groups such as halides, amines, and thiols.

Wissenschaftliche Forschungsanwendungen

2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: In biological research, the compound is studied for its potential as a therapeutic agent.

    Medicine: The compound is being investigated for its potential use in the treatment of diseases such as ischemic stroke and diabetes.

    Industry: In the industrial sector, the compound is used in the development of smart materials, sensors, and other advanced technologies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is unique due to its specific combination of an indoline moiety with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic effects further highlight its uniqueness .

Eigenschaften

Molekularformel

C16H18N2O

Molekulargewicht

254.33 g/mol

IUPAC-Name

2-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanol

InChI

InChI=1S/C16H18N2O/c1-12-13(9-11-19)6-7-16(17-12)18-10-8-14-4-2-3-5-15(14)18/h2-7,19H,8-11H2,1H3

InChI-Schlüssel

RFQFFWMOVDUUOG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.